![molecular formula C10H9N3O3S B1493273 6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid CAS No. 2098111-61-4](/img/structure/B1493273.png)
6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid
Overview
Description
6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O3S and its molecular weight is 251.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
Compounds structurally related to 6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid have been studied for their antimicrobial properties. For instance, Reddy et al. (2010) synthesized 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, showing significant in vitro activities against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungi such as Aspergillus niger (Reddy et al., 2010). Similarly, Abdel-Monem (2010) found that certain synthesized polyheterocyclic systems containing 1,2,4-triazine moiety demonstrated considerable antimicrobial activity (Abdel-Monem, 2010).
Anti-Angiogenic Activities
The derivatives of 1,2,4-triazolo[1,5-a][1,3,5]triazine, which share a structural similarity with the compound , have been shown to inhibit thymidine phosphorylase, an enzyme associated with anti-angiogenic activity. Bera et al. (2013) demonstrated that certain 5-thioxo analogues of this class exhibited inhibitory activity comparable or better than reference compounds (Bera et al., 2013).
Tuberculostatic Activity
Titova et al. (2019) synthesized structural analogs of a promising antituberculous agent, including ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, evaluating them for tuberculostatic activity. They found significant activity against tuberculosis, highlighting the potential therapeutic applications of these compounds (Titova et al., 2019).
Pharmacological Activities
Suresh et al. (2016) synthesized a series of compounds including 6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and evaluated them for antibacterial and antifungal activities. The results revealed significant biological activity against a range of tested microorganisms (Suresh et al., 2016).
properties
IUPAC Name |
6-thiophen-3-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c14-10(15)9-7-4-16-8(3-13(7)12-11-9)6-1-2-17-5-6/h1-2,5,8H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLGLCYPJHUENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)C(=O)O)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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